4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine
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Overview
Description
4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine is a chemical compound with the molecular formula C12H15ClN4 and a molecular weight of 250.73 g/mol . This compound is primarily used for research purposes and is not intended for human or veterinary use . It is characterized by its pyrimidine core, substituted with a chloro group at the 4-position and a 1-pentyl-1H-pyrazol-4-yl group at the 6-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method involves the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with a pentylamine derivative . The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine-substituted pyrimidine .
Scientific Research Applications
4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. The chloro and pyrazole groups can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity . The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
Molecular Formula |
C12H15ClN4 |
---|---|
Molecular Weight |
250.73 g/mol |
IUPAC Name |
4-chloro-6-(1-pentylpyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C12H15ClN4/c1-2-3-4-5-17-8-10(7-16-17)11-6-12(13)15-9-14-11/h6-9H,2-5H2,1H3 |
InChI Key |
WJJWCLJHKLYIRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C=N1)C2=CC(=NC=N2)Cl |
Origin of Product |
United States |
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